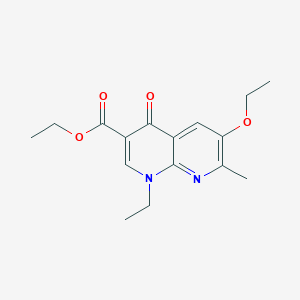

Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as naphthyridines . Naphthyridines are compounds containing a naphthyridine moiety, which is a two benzene rings fused to a pyridine (an aromatic six-membered ring containing five carbon atoms and one nitrogen atom) to form three rings in total .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest due to their diverse biological activities . Various strategies have been developed for the synthesis of 1,8-naphthyridines, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a naphthyridine core, which is a bicyclic compound consisting of two benzene rings fused to a pyridine ring . The various substituents (ethyl, ethoxy, and methyl groups) are attached at the specified positions on the naphthyridine core .Chemical Reactions Analysis

The chemical reactions involving naphthyridines are diverse and depend on the specific substituents present on the naphthyridine core . They can undergo reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Aplicaciones Científicas De Investigación

- Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibits promising antimicrobial activity. Researchers explore its potential as a novel antibiotic or antifungal agent .

- In vitro studies suggest that this compound may modulate inflammatory pathways. Investigating its impact on cytokines, NF-κB signaling, and immune responses could lead to therapeutic applications in inflammatory diseases .

- Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is structurally related to quinolone antibiotics. It inhibits DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair. Researchers study its potential as a gyrase inhibitor .

- The compound’s unique structure makes it an interesting candidate for anticancer drug development. Investigating its effects on cancer cell lines, tumor growth, and apoptosis pathways could reveal its therapeutic potential .

- Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate may act as a metal chelator. Researchers explore its ability to bind to metal ions (such as copper or iron) and its impact on cellular processes .

- Some studies suggest that this compound exhibits neuroprotective effects. Researchers investigate its impact on neuronal cells, oxidative stress, and neurodegenerative diseases .

Antimicrobial Properties

Anti-Inflammatory Effects

DNA Gyrase Inhibition

Anticancer Research

Metal Chelation Properties

Neuroprotective Studies

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-18-9-12(16(20)22-7-3)14(19)11-8-13(21-6-2)10(4)17-15(11)18/h8-9H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKDKGCAVBCIBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)C)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2764038.png)

![2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2764039.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2764040.png)

![trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2764041.png)

![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2764043.png)

![4-[3-(3-Isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2764046.png)

![Tert-butyl N-(2-hydroxyethyl)-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2764047.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764049.png)

![N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2764050.png)

![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2764051.png)

![(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2764052.png)